molecular formula C9H4BrClN2O2 B1441540 3-Bromo-2-chloro-6-nitroquinoline CAS No. 296759-32-5

3-Bromo-2-chloro-6-nitroquinoline

Cat. No.: B1441540
CAS No.: 296759-32-5
M. Wt: 287.5 g/mol
InChI Key: JXTUVELIICYPQI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-nitroquinoline: is a quinoline derivative with the molecular formula C9H4BrClN2O2 . It is a light yellow solid with significant applications in various fields of scientific research. The compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitroquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of 2-chloro-6-nitroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: 3-Bromo-2-chloro-6-aminoquinoline.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-6-nitroquinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-nitroquinoline involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological effects.

Comparison with Similar Compounds

    2-Chloro-6-nitroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-6-nitroquinoline: Similar structure but without the chlorine atom, affecting its chemical behavior.

    6-Nitroquinoline: Simplified structure with only the nitro group, used for different purposes.

Uniqueness: 3-Bromo-2-chloro-6-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups on the quinoline ring. This combination imparts distinct chemical properties, making it versatile for various synthetic and research applications. The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in developing new compounds with desired characteristics.

Properties

IUPAC Name

3-bromo-2-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTUVELIICYPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696020
Record name 3-Bromo-2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-32-5
Record name 3-Bromo-2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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